molecular formula C19H22O3 B8634391 4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde CAS No. 805250-50-4

4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde

Cat. No. B8634391
M. Wt: 298.4 g/mol
InChI Key: CVMSOOLBCASESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

805250-50-4

Product Name

4'-(2-Ethoxyethoxy)-2',6'-dimethylbiphenyl-3-carbaldehyde

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-[4-(2-ethoxyethoxy)-2,6-dimethylphenyl]benzaldehyde

InChI

InChI=1S/C19H22O3/c1-4-21-8-9-22-18-10-14(2)19(15(3)11-18)17-7-5-6-16(12-17)13-20/h5-7,10-13H,4,8-9H2,1-3H3

InChI Key

CVMSOOLBCASESX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=C(C(=C1)C)C2=CC=CC(=C2)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4′-hydroxy-2′,6′-dimethylbiphenyl-3-carbaldehyde (8.52 g, 37.7 mmol) and 2-chloroethyl ethyl ether (6.15 g, 56.6 mmol) in N,N-dimethylformamide (40 mL) were added potassium carbonate (6.25 g, 45.2 mmol) and potassium iodide (1.25 g, 7.54 mmol), and the mixture was stirred at 80° C. for 18 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-25% ethyl acetate/hexane) to give the title compound (10.0 g, yield 89%) as a colorless oil.
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

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